
(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling: HBTU or DIC in the presence of a base such as DIPEA (N,N-diisopropylethylamine) is used for peptide coupling.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields 5,5-dimethyl-pyrrolidine-2-carboxylic acid.
Peptides: Coupling reactions result in the formation of peptides with ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid as a residue.
Wissenschaftliche Forschungsanwendungen
®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of incorporation into peptide chains.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a building block in the synthesis of peptides for studying protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
Wirkmechanismus
The mechanism of action of ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the compound into peptide chains. The specific molecular targets and pathways depend on the peptides and proteins synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Valine: A similar compound with a different side chain, used in peptide synthesis.
Fmoc-Leucine: Another Fmoc-protected amino acid with a different side chain.
Uniqueness: ®-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is unique due to its chiral center and the presence of two methyl groups on the pyrrolidine ring, which can influence the conformation and properties of the peptides it is incorporated into. This makes it valuable for designing peptides with specific structural and functional properties.
Eigenschaften
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



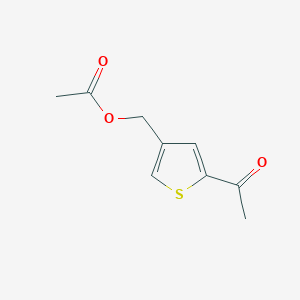
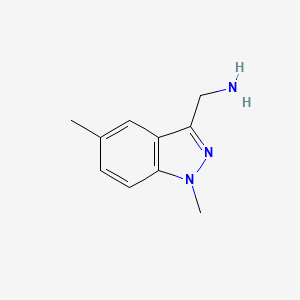
![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)
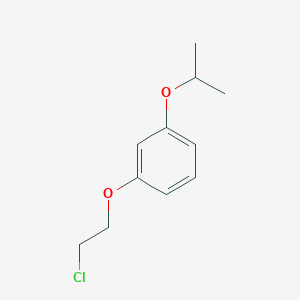

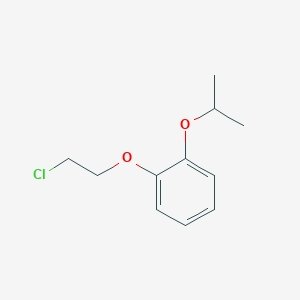
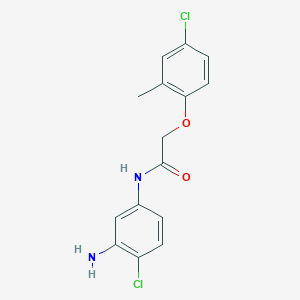
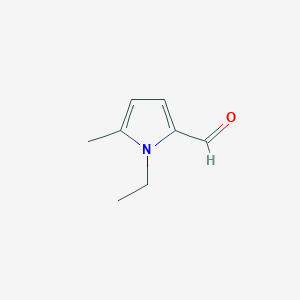
![N-Ethyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B1437805.png)
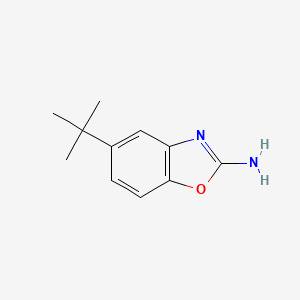
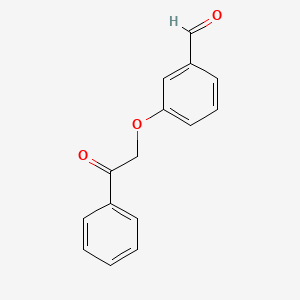
![N-[4-(Isopentyloxy)benzyl]-1-butanamine](/img/structure/B1437812.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437813.png)
